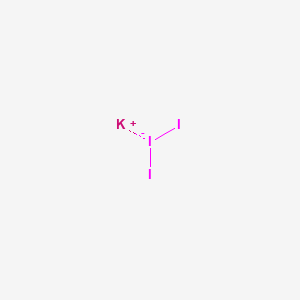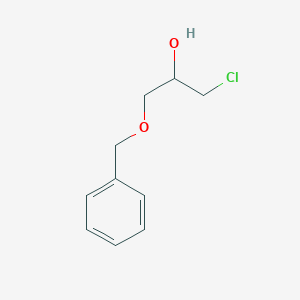![molecular formula C13H17N3O3 B083565 (2E)-2-[(3E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-ylidene]hydrazine-1-carboxamide CAS No. 14894-70-3](/img/structure/B83565.png)
(2E)-2-[(3E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-ylidene]hydrazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-2-[(3E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-ylidene]hydrazine-1-carboxamide, also known as DMBC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMBC is a hydrazine derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
作用机制
The mechanism of action of (2E)-2-[(3E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-ylidene]hydrazine-1-carboxamide is not fully understood. However, it has been suggested that this compound may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and reduce the expression of inflammatory markers. This compound has also been shown to have antioxidant activity and protect against oxidative stress.
实验室实验的优点和局限性
(2E)-2-[(3E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-ylidene]hydrazine-1-carboxamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, this compound has some limitations, including its low aqueous solubility, which can limit its bioavailability in vivo.
未来方向
There are several future directions for research on (2E)-2-[(3E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-ylidene]hydrazine-1-carboxamide. One area of research is the development of this compound derivatives with improved pharmacological properties. Another area of research is the investigation of the potential of this compound as a therapeutic agent for other diseases, such as neurodegenerative diseases and diabetes. The development of novel drug delivery systems for this compound is also an area of research that could enhance its therapeutic potential. Additionally, the investigation of the mechanism of action of this compound and its interaction with other biomolecules could provide insights into its therapeutic potential.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. This compound has shown promise as an anticancer, antifungal, and antimicrobial agent, and its potential as an anti-inflammatory agent has also been investigated. Future research on this compound could lead to the development of novel therapeutic agents for various diseases.
合成方法
(2E)-2-[(3E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-ylidene]hydrazine-1-carboxamide has been synthesized through various methods, including the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate, followed by the reaction of the resulting product with hydrazine hydrate. Another method involves the reaction of 3,4-dimethoxyphenacyl bromide with hydrazine hydrate in the presence of sodium carbonate. These methods have been optimized to yield high purity and yield of this compound.
科学研究应用
(2E)-2-[(3E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-ylidene]hydrazine-1-carboxamide has been extensively studied for its potential therapeutic applications, including its anticancer, antifungal, and antimicrobial properties. This compound has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. It has also been shown to have antifungal activity against Candida albicans and antimicrobial activity against Staphylococcus aureus and Escherichia coli. This compound has also been studied for its potential as an anti-inflammatory agent.
属性
CAS 编号 |
14894-70-3 |
|---|---|
分子式 |
C13H17N3O3 |
分子量 |
263.29 g/mol |
IUPAC 名称 |
[(E)-[(E)-4-(3,4-dimethoxyphenyl)but-3-en-2-ylidene]amino]urea |
InChI |
InChI=1S/C13H17N3O3/c1-9(15-16-13(14)17)4-5-10-6-7-11(18-2)12(8-10)19-3/h4-8H,1-3H3,(H3,14,16,17)/b5-4+,15-9+ |
InChI 键 |
YPCYBYOHHWCKAK-YUQKSTFXSA-N |
手性 SMILES |
C/C(=N\NC(=O)N)/C=C/C1=CC(=C(C=C1)OC)OC |
SMILES |
CC(=NNC(=O)N)C=CC1=CC(=C(C=C1)OC)OC |
规范 SMILES |
CC(=NNC(=O)N)C=CC1=CC(=C(C=C1)OC)OC |
其他 CAS 编号 |
14894-70-3 |
同义词 |
[4-(3,4-dimethoxyphenyl)but-3-en-2-ylideneamino]urea |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



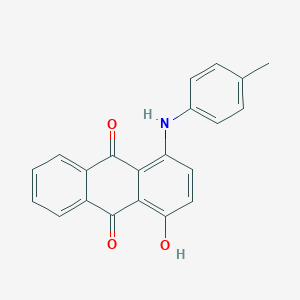
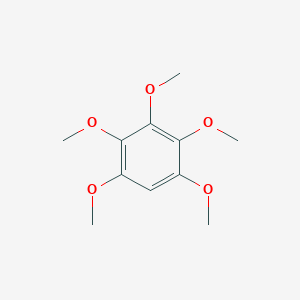
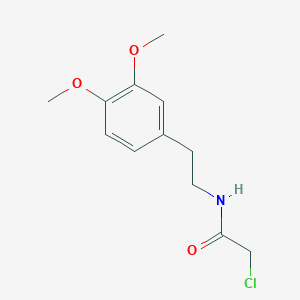
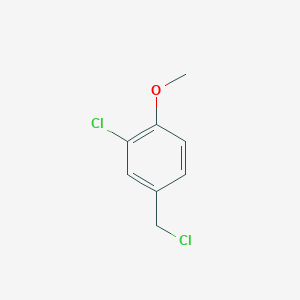
![4-Methylthieno[2,3-b]pyridine](/img/structure/B83488.png)




